molecular formula C16H14N2O2S B12384906 Mao-B-IN-31

Mao-B-IN-31

Cat. No.: B12384906
M. Wt: 298.4 g/mol
InChI Key: LDHPSIYEMKBZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mao-B-IN-31 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine and phenylethylamine. This compound has shown significant potential in neuroprotection and the treatment of neurodegenerative diseases like Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-31 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route may vary, but it generally includes:

Industrial Production Methods: Industrial production of this compound would likely involve high-throughput screening methods to identify optimal reaction conditions and maximize yield. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions: Mao-B-IN-31 primarily undergoes:

Common Reagents and Conditions:

Major Products: The major product of this compound’s inhibitory action is the increased concentration of monoamines like dopamine in the synaptic cleft, which is beneficial for treating neurodegenerative diseases .

Mechanism of Action

Mao-B-IN-31 exerts its effects by selectively inhibiting the MAO-B enzyme. This inhibition prevents the breakdown of monoamines like dopamine, leading to increased levels of these neurotransmitters in the brain. The compound interacts with key residues in the MAO-B active site, such as tyrosine and cysteine, to achieve its inhibitory action .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

6-hydroxy-N-(2-phenylethyl)-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C16H14N2O2S/c19-12-6-7-13-14(10-12)21-16(18-13)15(20)17-9-8-11-4-2-1-3-5-11/h1-7,10,19H,8-9H2,(H,17,20)

InChI Key

LDHPSIYEMKBZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC3=C(S2)C=C(C=C3)O

Origin of Product

United States

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